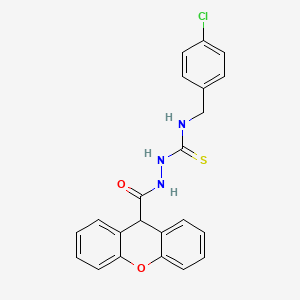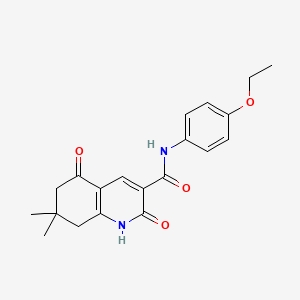![molecular formula C21H22F3N3 B4535217 2-methyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B4535217.png)
2-methyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1H-indole
Vue d'ensemble
Description
2-methyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1H-indole, also known as WAY-100635, is a potent and selective antagonist of the serotonin 5-HT1A receptor. This compound has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders.
Mécanisme D'action
2-methyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1H-indole acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, this compound can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and anxiety, and the improvement of cognitive function. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1H-indole is its high selectivity for the serotonin 5-HT1A receptor, which allows for the precise modulation of this receptor without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for the study of 2-methyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1H-indole. One area of research is the development of more potent and selective antagonists of the serotonin 5-HT1A receptor, which may have improved therapeutic efficacy. Another area of research is the investigation of the role of this receptor in various neurological and psychiatric disorders, which may lead to the development of new treatments for these conditions. Finally, the neuroprotective effects of this compound may be further explored for their potential use in the treatment of neurodegenerative disorders.
Applications De Recherche Scientifique
2-methyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1H-indole has been used extensively in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. This compound has been shown to be effective in the treatment of anxiety, depression, and other psychiatric disorders. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-methyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3/c1-15-19(18-7-2-3-8-20(18)25-15)14-26-9-11-27(12-10-26)17-6-4-5-16(13-17)21(22,23)24/h2-8,13,25H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGOIGYHPBDMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B4535136.png)
![N-(2-furylmethyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4535139.png)
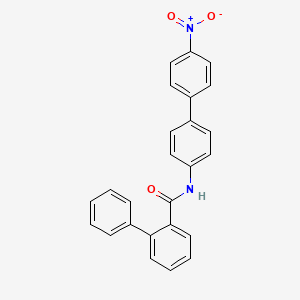
![4-bromo-N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4535156.png)
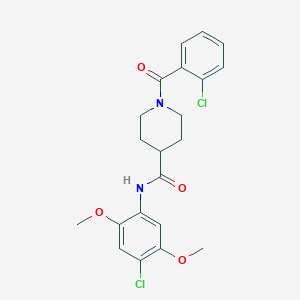
![N-(2-{[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4535175.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B4535179.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4535182.png)
![methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate](/img/structure/B4535188.png)
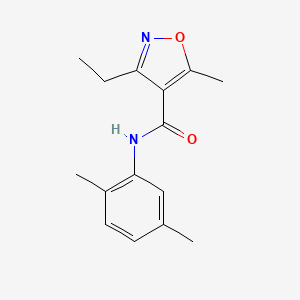
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B4535198.png)
![N-({[2-(anilinocarbonyl)phenyl]amino}carbonothioyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4535201.png)
